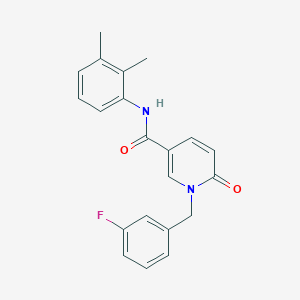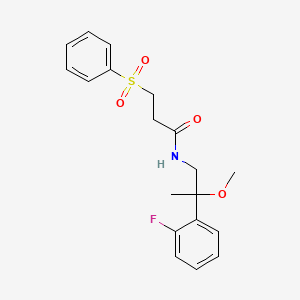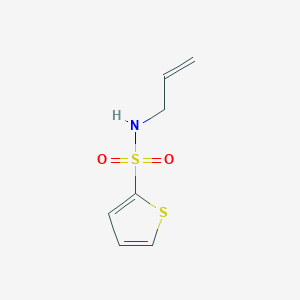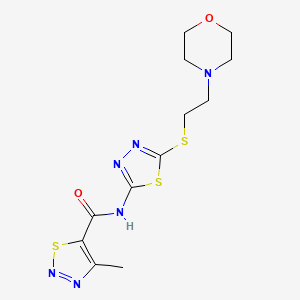![molecular formula C13H15Cl2NO B2596359 N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide CAS No. 2411243-79-1](/img/structure/B2596359.png)
N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to its therapeutic potential in various conditions.
Mechanism Of Action
N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide works by inhibiting FAAH, which leads to an increase in the levels of anandamide. Anandamide is an endocannabinoid that binds to the CB1 receptor, which is involved in pain regulation, mood, and appetite. By increasing the levels of anandamide, N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide enhances the activity of the CB1 receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide has been shown to have various biochemical and physiological effects. It increases the levels of anandamide, which has been implicated in pain regulation, mood, and appetite. N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide has been shown to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG).
Advantages And Limitations For Lab Experiments
N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide has several advantages for lab experiments. It is highly selective for FAAH and does not affect other enzymes involved in the endocannabinoid system. It is also relatively stable and can be administered orally or intraperitoneally. However, N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide has some limitations, including its short half-life and potential off-target effects at high concentrations.
Future Directions
There are several future directions for the study of N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide. One area of interest is its potential therapeutic applications in conditions such as chronic pain, anxiety, and depression. Another area of interest is its potential use in addiction treatment, as anandamide has been implicated in drug reward and relapse. Additionally, further studies are needed to investigate the safety and efficacy of N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide in human clinical trials.
Synthesis Methods
N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide can be synthesized using a multi-step reaction starting from 3,5-dichlorobenzylamine and methyl acrylate. The reaction involves a palladium-catalyzed coupling reaction, followed by reduction and amidation steps.
Scientific Research Applications
N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide has been studied extensively for its potential therapeutic applications in various conditions, including pain, anxiety, depression, and addiction. In preclinical studies, N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide has shown promising results in reducing pain and anxiety-like behaviors in animal models. It has also been shown to have antidepressant-like effects in rodents.
properties
IUPAC Name |
N-[1-(3,5-dichlorophenyl)propyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-4-12(16(3)13(17)5-2)9-6-10(14)8-11(15)7-9/h5-8,12H,2,4H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIYXBAEYOLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)


![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)


![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)

![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)
